Cas no 1806641-56-4 (2-Cyano-3-formylphenylpropanal)

2-Cyano-3-formylphenylpropanal 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3-formylphenylpropanal
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- インチ: 1S/C11H9NO2/c1-8(6-13)10-4-2-3-9(7-14)11(10)5-12/h2-4,6-8H,1H3
- InChIKey: QYXCGUOFBYXOMB-UHFFFAOYSA-N
- SMILES: O=CC(C)C1C=CC=C(C=O)C=1C#N
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 266
- XLogP3: 1.1
- トポロジー分子極性表面積: 57.9
2-Cyano-3-formylphenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005173-1g |
2-Cyano-3-formylphenylpropanal |
1806641-56-4 | 97% | 1g |
1,490.00 USD | 2021-06-22 | |
Alichem | A014005173-250mg |
2-Cyano-3-formylphenylpropanal |
1806641-56-4 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
Alichem | A014005173-500mg |
2-Cyano-3-formylphenylpropanal |
1806641-56-4 | 97% | 500mg |
847.60 USD | 2021-06-22 |
2-Cyano-3-formylphenylpropanal 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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S. Ahmed Chem. Commun., 2009, 6421-6423
2-Cyano-3-formylphenylpropanalに関する追加情報
Professional Introduction to 2-Cyano-3-formylphenylpropanal (CAS No. 1806641-56-4)
2-Cyano-3-formylphenylpropanal, with the chemical identifier CAS No. 1806641-56-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cyano group and an aldehyde functionality, presents a unique structural framework that makes it a valuable intermediate in the development of various pharmacologically active molecules.
The molecular structure of 2-Cyano-3-formylphenylpropanal consists of a phenyl ring substituted with both a cyano group at the 2-position and an aldehyde group at the 3-position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for synthetic chemists. The presence of the cyano group enhances electrophilic character, while the aldehyde moiety allows for further functionalization via condensation reactions, oxidation, or reduction.
In recent years, the interest in 2-Cyano-3-formylphenylpropanal has been fueled by its potential applications in medicinal chemistry. Specifically, researchers have explored its utility in constructing heterocyclic scaffolds that are prevalent in many drug candidates. For instance, the compound has been investigated as a precursor for creating benzoxazine derivatives, which exhibit promising biological activities, including anti-inflammatory and anticancer properties. The ability to introduce this compound into complex molecular architectures underscores its importance as a synthetic intermediate.
The aldehyde functionality of 2-Cyano-3-formylphenylpropanal is particularly noteworthy, as it serves as a critical site for forming carbon-carbon bonds through reactions such as aldol condensation or Schiff base formation. These reactions are fundamental in constructing more elaborate structures, enabling the synthesis of polycyclic compounds that mimic natural products and bioactive molecules. The cyano group further contributes to this versatility by participating in nucleophilic addition reactions, allowing for the introduction of additional functional groups at strategic positions within the molecule.
Recent advancements in synthetic methodologies have highlighted the role of 2-Cyano-3-formylphenylpropanal in streamlining drug discovery processes. For example, its use in constructing chiral centers through asymmetric aldol reactions has been reported, demonstrating its potential in developing enantiomerically pure pharmaceuticals. Such achievements align with the broader goal of reducing complexity and improving efficiency in synthetic routes, which are essential for large-scale production and commercialization.
The compound's reactivity also makes it a candidate for exploring novel synthetic pathways. Researchers have leveraged its dual functionality to develop catalytic systems that facilitate multiple transformations in a single step. This approach not only enhances yield but also minimizes byproduct formation, aligning with green chemistry principles. The integration of these strategies into industrial processes could significantly impact the cost-effectiveness and sustainability of pharmaceutical manufacturing.
In addition to its synthetic utility, 2-Cyano-3-formylphenylpropanal has been examined for its potential biological activity. While not yet established as a lead compound itself, derivatives derived from it have shown promise in preliminary screenings. The phenyl ring and its substituents can interact with biological targets through hydrophobic and electrostatic interactions, making it a plausible candidate for further exploration in drug design. The combination of structural diversity and functional adaptability ensures that this compound remains a focal point in ongoing research efforts.
The future prospects of 2-Cyano-3-formylphenylpropanal are bright, particularly as new synthetic techniques continue to emerge. Advances in computational chemistry and machine learning are expected to accelerate the discovery of novel derivatives with enhanced properties. By leveraging these tools alongside traditional experimental approaches, scientists can rapidly screen large libraries of compounds derived from this intermediate, identifying those with optimal pharmacokinetic profiles.
The importance of intermediates like 2-Cyano-3-formylphenylpropanal cannot be overstated; they form the backbone of many drug development pipelines. Their ability to be modified into diverse structures with tailored properties makes them indispensable tools for medicinal chemists. As research progresses, it is likely that new applications and innovations will continue to emerge, further solidifying their role in pharmaceutical innovation.
In conclusion, 2-Cyano-3-formylphenylpropanal (CAS No. 1806641-56-4) is a multifaceted compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and reactivity patterns make it a valuable intermediate for constructing complex molecules with therapeutic applications. As research continues to evolve, this compound will undoubtedly remain at the forefront of drug discovery efforts.
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